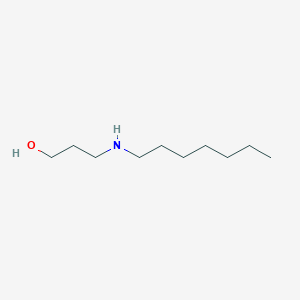

3-(Heptylamino)propan-1-ol

Description

3-(Heptylamino)propan-1-ol is a tertiary amino alcohol characterized by a propanol backbone (three-carbon chain with a hydroxyl group at C1) and a heptyl-substituted amino group at C3. Amino alcohols like this are valued for their amphiphilic properties, enabling roles as solubility enhancers, drug delivery agents, or ligands in catalysis .

Properties

IUPAC Name |

3-(heptylamino)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23NO/c1-2-3-4-5-6-8-11-9-7-10-12/h11-12H,2-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTTWYONMEZWLBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCNCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Heptylamino)propan-1-ol typically involves the reaction of 3-chloropropan-1-ol with heptylamine. The reaction is carried out under reflux conditions in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

3-chloropropan-1-ol+heptylamine→3-(Heptylamino)propan-1-ol+HCl

Industrial Production Methods

In an industrial setting, the production of 3-(Heptylamino)propan-1-ol may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Heptylamino)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Acidified potassium dichromate or pyridinium chlorochromate can be used as oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.

Substitution: Thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(Heptylamino)propanal or 3-(Heptylamino)propanoic acid.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(Heptylamino)propan-1-ol is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

Biology: In the study of protein interactions and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 3-(Heptylamino)propan-1-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

The substituents on the amino group and propanol backbone critically influence properties:

Physical and Chemical Properties

Key physical parameters from available evidence:

Table 1: Physical Properties of Amino Propan-1-ol Derivatives

- 3-(Heptylamino)propan-1-ol: Expected to have a higher molecular weight (~215.3 g/mol) and lower water solubility than dimethyl/diethyl analogs due to the long heptyl chain.

Biological Activity

3-(Heptylamino)propan-1-ol is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic uses.

3-(Heptylamino)propan-1-ol is an aliphatic amine with the chemical formula C10H23NO. Its structure includes a heptyl group attached to a propanol backbone, which may influence its solubility and interaction with biological membranes.

The biological activity of 3-(Heptylamino)propan-1-ol is primarily attributed to its interaction with cellular targets, leading to alterations in cellular functions. Preliminary studies suggest that it may influence metabolic pathways, particularly those related to glucose metabolism and energy production.

Biochemical Pathways

Research indicates that 3-(Heptylamino)propan-1-ol may impact:

- ATP Production : It has been suggested that the compound could potentially decrease intracellular ATP levels in certain bacterial cells, indicating possible antibacterial activity.

- Metabolic Regulation : The compound might play a role in modulating pathways associated with glucose metabolism, although specific details remain under investigation.

Pharmacokinetics

The pharmacokinetic properties of 3-(Heptylamino)propan-1-ol are not well-documented. However, understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for evaluating its therapeutic potential. Factors such as molecular weight and hydrophobicity may influence its bioavailability.

Antibacterial Activity

Studies suggest that 3-(Heptylamino)propan-1-ol exhibits antibacterial properties. It appears to inhibit the growth of certain bacterial strains by disrupting ATP synthesis. This mechanism could make it a candidate for developing new antimicrobial agents.

Potential Therapeutic Applications

Given its biological activity, 3-(Heptylamino)propan-1-ol may have several therapeutic applications:

- Antimicrobial Treatments : Its ability to reduce ATP levels in bacteria suggests potential use in treating infections caused by resistant strains.

- Metabolic Disorders : Further research could explore its role in managing conditions related to glucose metabolism, such as diabetes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.